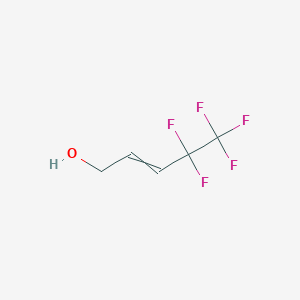

4,4,5,5,5-Pentafluoropent-2-en-l-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4,5,5,5-Pentafluoropent-2-en-l-ol is a useful research compound. Its molecular formula is C5H5F5O and its molecular weight is 176.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,5,5,5-pentafluoropent-2-en-1-ol, and how do reaction conditions influence yield and purity?

Answer :

Synthesis typically involves fluorination of precursor alcohols or alkenes using agents like SF₄ or HF-pyridine. A key challenge is controlling regioselectivity during fluorination to avoid over-fluorination or byproduct formation. For example, fluorination of pent-2-en-1-ol derivatives under anhydrous conditions at 0–5°C with SF₄ yields ~60–70% product, while elevated temperatures (>20°C) promote side reactions (e.g., polymerization) .

Key parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Maximizes selectivity |

| Solvent | Dry CH₂Cl₂ | Prevents hydrolysis |

| Fluorinating Agent | SF₄ | Higher purity vs. HF-pyridine |

Q. How can researchers characterize the structural and electronic properties of 4,4,5,5,5-pentafluoropent-2-en-1-ol?

Answer :

Combine spectroscopic and computational methods:

- NMR : ¹⁹F NMR identifies fluorine environments (δ ~-75 to -85 ppm for CF₃ groups; δ ~-120 ppm for CF₂) .

- IR : C-F stretches appear at 1100–1250 cm⁻¹, while the hydroxyl group shows a broad peak at 3200–3600 cm⁻¹ .

- DFT Calculations : Predict electrostatic potential maps to assess electron-withdrawing effects of fluorine substituents, critical for reactivity studies .

Q. What are the stability challenges of this compound under standard laboratory conditions?

Answer :

The compound is hygroscopic and prone to hydrolysis due to the electron-deficient fluorinated carbons. Accelerated stability studies show:

- Hydrolysis : Degrades to 4,4,5,5,5-pentafluoropentanoic acid in >80% humidity within 48 hours .

- Thermal Stability : Decomposes above 80°C, releasing HF (detected via FTIR gas analysis) .

Recommendations : Store under argon at -20°C in amber vials to minimize light/oxygen exposure.

Advanced Research Questions

Q. How do fluorination patterns influence the compound’s reactivity in Diels-Alder or nucleophilic substitution reactions?

Answer :

The electron-withdrawing fluorine atoms increase electrophilicity at the β-carbon of the enol system, enhancing reactivity in cycloadditions. For example:

- Diels-Alder Reactions : Reacts with cyclopentadiene at 25°C with 90% yield, vs. non-fluorinated analogs requiring >50°C .

- Nucleophilic Attack : Fluorine substitution at C4/C5 sterically hinders SN2 pathways, favoring SN1 mechanisms in polar aprotic solvents .

Contradiction Alert : Computational models (DFT) predict higher regioselectivity for C3 attack, but experimental LC-MS data show competing C2 adducts. This discrepancy may arise from solvent effects not accounted for in simulations .

Q. What methodological approaches resolve contradictions in reported bioactivity data for fluorinated alcohols?

Answer :

Discrepancies in cytotoxicity or enzyme inhibition studies often stem from:

- Purity Variability : Trace HF impurities (from synthesis) skew bioassays. Validate purity via GC-MS or ion chromatography .

- Assay Conditions : Fluorinated alcohols exhibit pH-dependent solubility. Standardize assays in buffered solutions (pH 7.4) with <1% DMSO .

Case Study : Conflicting IC₅₀ values (5 μM vs. 20 μM) for acetylcholinesterase inhibition were resolved by controlling humidity during enzyme assays .

Q. How can computational modeling predict environmental persistence or toxicity of this compound?

Answer :

Use QSAR (Quantitative Structure-Activity Relationship) models parameterized with:

- LogP : Experimental logP = 2.1 (indicating moderate bioaccumulation potential) .

- Biodegradation : Predicted half-life >60 days in water due to strong C-F bonds .

Validation : Compare with experimental OECD 301F biodegradation tests to refine model accuracy.

Properties

Molecular Formula |

C5H5F5O |

|---|---|

Molecular Weight |

176.08 g/mol |

IUPAC Name |

4,4,5,5,5-pentafluoropent-2-en-1-ol |

InChI |

InChI=1S/C5H5F5O/c6-4(7,2-1-3-11)5(8,9)10/h1-2,11H,3H2 |

InChI Key |

WWAZGZHGMUGDNB-UHFFFAOYSA-N |

Canonical SMILES |

C(C=CC(C(F)(F)F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.